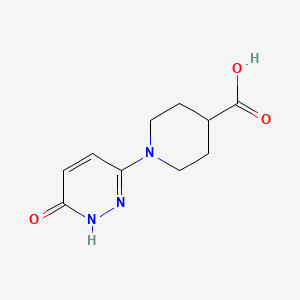

2-(5-Bromopyridin-3-YL)-4,4-dimethyl-4,5-dihydrooxazole

Descripción general

Descripción

The compound “2-[(5-bromopyridin-3-yl)oxy]acetic acid” is a related compound with a molecular weight of 232.03 . It’s a powder stored at room temperature .

Synthesis Analysis

A study describes the synthesis of a series of novel pyridine derivatives via a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine . This might provide some insights into potential synthesis methods for similar compounds.Molecular Structure Analysis

The compound “Ethyl 2-(5-bromopyridin-3-yl)acetate” has a molecular weight of 244.09 and its IUPAC name is ethyl (5-bromo-3-pyridinyl)acetate . This information might provide some insights into the molecular structure of similar compounds.Chemical Reactions Analysis

The same study mentioned above describes the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce novel pyridine derivatives . This might provide some insights into potential chemical reactions involving similar compounds.Physical And Chemical Properties Analysis

The compound “Ethyl 2-(5-bromopyridin-3-yl)acetate” has a boiling point of 299.4±25.0C at 760 mmHg . It’s a solid or liquid at normal shipping temperatures .Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

Synthesis of Diastereo-enriched Substitutes:

- The creation of diastereo-enriched substituted dihydrooxazoles, such as the synthesis of various derivatives from substituted 2-naphthalenylmagnesium bromides, showcases the adaptability of dihydrooxazoles in chemical synthesis (Baker et al., 2000).

Creation of Potent Antipsychotic Agents:

- Dihydrooxazoles have been used in the synthesis of potent antipsychotic agents. This includes the production of highly potent inhibitors for dopamine D-2 receptors, demonstrating the therapeutic potential of these compounds in neuroscience (Högberg et al., 1990).

Access to Highly Substituted Nicotinic Acid Derivatives:

- The lithiation of dihydrooxazoles has led to the creation of substituted nicotinic acid scaffolds. This process indicates the significance of dihydrooxazole derivatives in developing complex chemical structures (Robert et al., 2006).

Catalytic Activities in Chemical Reactions:

- Cycloruthenated complexes from aryloxazolines, including dihydrooxazoles, have been used as catalysts in various C−C coupling reactions, emphasizing the utility of dihydrooxazoles in facilitating significant chemical reactions (Jia et al., 2016).

Development of New Drugs and Antimicrobial Agents:

- Dihydrooxazoles have been studied for their potential in developing new drugs and antimicrobial agents. This includes analyzing the relationship between the predicted biological activity and the chemical structure of certain derivatives (Bigdan, 2021).

Synthesis of Novel Compounds with Medicinal Properties:

- The creation of various novel compounds, including those with antimicrobial activity, has been enabled by the synthesis techniques involving dihydrooxazoles. This reflects their versatility in medicinal chemistry (Demirci, 2016).

Electrochemical CO2 Reduction:

- The use of rhenium tricarbonyl complexes coordinated by dihydrooxazoles in the electrochemical reduction of CO2 illustrates the application of dihydrooxazoles in environmentally significant processes (Nganga et al., 2017).

Synthesis of Heterocyclic Systems:

- Dihydrooxazoles have been utilized in the synthesis of various heterocyclic systems, indicating their importance in creating diverse chemical structures (Bogolyubov et al., 2004).

Mecanismo De Acción

N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide has been used as a tool to study the mechanism of action of various receptors in the body. It’s also used to investigate the effects of specific ligands on receptor function.

Safety and Hazards

The compound “2-[(5-bromopyridin-3-yl)oxy]acetic acid” has hazard statements H315, H319, H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound “Ethyl 2-(5-bromopyridin-3-yl)acetate” has hazard statements H302, indicating it’s harmful if swallowed .

Propiedades

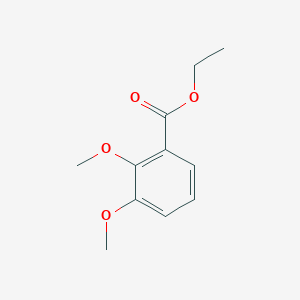

IUPAC Name |

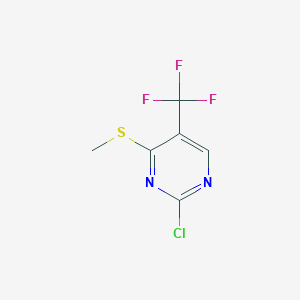

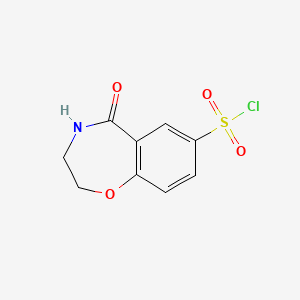

2-(5-bromopyridin-3-yl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-10(2)6-14-9(13-10)7-3-8(11)5-12-4-7/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJTTXXSRAHRJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC(=CN=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580148 | |

| Record name | 3-Bromo-5-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923276-49-7 | |

| Record name | 3-Bromo-5-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B3058795.png)

![1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane](/img/structure/B3058801.png)